molecular formula C12H14N4OS B11713990 (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11713990
M. Wt: 262.33 g/mol
InChI Key: AOFVYOCIKCHIBD-QPEQYQDCSA-N
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Description

The compound (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. Thiazolidinones are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound arises from its conjugated hydrazone and thiazolidinone moieties, as well as the electron-donating 4-(dimethylamino)phenyl substituent.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

(2E)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7-

InChI Key

AOFVYOCIKCHIBD-QPEQYQDCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized thiazolidinone compounds.

Scientific Research Applications

(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Compound Name Substituents Key Structural Differences Reference
(2Z)-2-[(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one 4-(Dimethylamino)phenyl hydrazone Electron-rich dimethylamino group enhances conjugation and solubility
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene substituent Azulene’s non-planar structure may reduce solubility but improve redox activity
4-{(2E)-2-[(2E)-(Furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide Furan and sulfonamide groups Sulfonamide enhances hydrogen-bonding potential; furan introduces aromatic heterocyclicity
Methyl (2Z)-...-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)ethanoate Methyl ester and phenyl groups Bulky phenyl groups may sterically hinder target binding; ester improves lipophilicity
  • Crystallographic Insights: The target compound’s hydrazone moiety adopts a planar conformation due to conjugation, as seen in analogs like methyl (2Z)-...-ethanoate (monoclinic P21/c, a = 8.3713 Å) . In contrast, bromophenyl-substituted derivatives (e.g., ) exhibit distorted dihedral angles (~119–126°) due to steric effects from bulky substituents .

Pharmacological Activities

Physicochemical and Electrochemical Properties

Table 3: Physicochemical Comparison

Property Target Compound (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Sulfonamide Derivative
Water Solubility (pH 7.4) Moderate (predicted) Low 0.9 µg/mL
Redox Potential (Epa) Not reported −0.32 V (vs. Ag/AgCl) Not reported
LogP ~2.5 (estimated) ~3.8 ~1.9
  • Electrochemical Behavior: Azulene-substituted thiazolidinones exhibit reversible redox peaks at −0.32 V, attributed to azulene’s electron-rich structure . The target compound’s dimethylamino group may similarly stabilize radical intermediates. Sulfonamide derivatives show reduced redox activity due to electron-withdrawing effects .

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